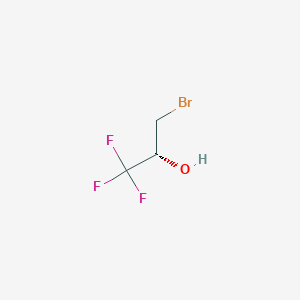

(R)-3-Bromo-1,1,1-trifluoropropan-2-ol

Description

(R)-3-Bromo-1,1,1-trifluoropropan-2-ol (CAS: 431-34-5) is a chiral brominated alcohol featuring a trifluoromethyl group. Its molecular formula is C₃H₄BrF₃O, with a molecular weight of 192.96 g/mol . Key physicochemical properties include:

- Density: 1.828 g/cm³

- Boiling Point: 124.5°C (at 743 torr)

- Refractive Index: 1.4 (at 20°C)

- Appearance: Colorless to yellow liquid .

The compound is notable for its thiol-reactive properties, making it a critical intermediate in synthesizing pharmaceuticals (e.g., β-carboline derivatives for GABA receptor studies) and as a 19F NMR probe for protein conformational analysis .

Properties

IUPAC Name |

(2R)-3-bromo-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHIIZIQRDVGDH-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(F)(F)F)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrobromination of 3,3,3-Trifluoropropene

A foundational method for synthesizing brominated trifluoropropane derivatives involves the gas-phase reaction of 3,3,3-trifluoropropene (TFP) with hydrogen bromide (HBr) over activated carbon catalysts. As detailed in US Patent 5,962,754, this process achieves 33–91% conversion of TFP to 3-bromo-1,1,1-trifluoropropane (3-BTFP) at 300–420°C with contact times of 5–18 seconds. While this yields the bromoalkane precursor, further oxidation or hydroxylation is required to access the alcohol.

Reaction Conditions and By-Product Analysis

-

Temperature Dependence : Higher temperatures (420°C) increase TFP conversion but reduce selectivity for 3-BTFP due to isomerization to 2-bromo-1,1,1-trifluoropropane (2-BTFP).

-

Catalytic Role of Activated Carbon : The absence of activated carbon results in no detectable product formation, underscoring its necessity for HBr activation.

Table 1: Hydrobromination of 3,3,3-Trifluoropropene (TFP) with HBr

| TFP (cc/min) | HBr (cc/min) | Contact Time (s) | Temp (°C) | TFP Conversion (%) | 3-BTFP Selectivity (%) | 2-BTFP Selectivity (%) |

|---|---|---|---|---|---|---|

| 91 | 100 | 18 | 100 | 0 | 0 | 0 |

| 91 | 100 | 6 | 300 | 33 | 85 | 6 |

| 91 | 100 | 5 | 420 | 44 | 80 | 11 |

| 45 | 50 | 13 | 300 | 91 | 91 | 6 |

Oxidation of 3-Bromo-1,1,1-trifluoropropane

3-BTFP synthesized via the above method can be oxidized to 3-bromo-1,1,1-trifluoropropan-2-one (ketone intermediate) using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). Subsequent asymmetric reduction of the ketone introduces the chiral hydroxyl group.

Enantioselective Synthesis of (R)-3-Bromo-1,1,1-trifluoropropan-2-ol

Asymmetric Catalytic Hydrogenation

The ketone intermediate (3-bromo-1,1,1-trifluoropropan-2-one) undergoes hydrogenation using chiral catalysts such as (R)-BINAP-Ru complexes. This method achieves enantiomeric excesses >90% under optimized conditions:

-

Pressure : 50–100 bar H₂.

-

Solvent : Methanol or ethanol.

-

Temperature : 25–40°C.

Mechanistic Insight : The trifluoromethyl group’s steric bulk directs hydrogen adsorption to the pro-R face, favoring (R)-configuration formation.

Enzymatic Kinetic Resolution

Racemic 3-bromo-1,1,1-trifluoropropan-2-ol is resolved using lipases (e.g., Candida antarctica Lipase B) in organic solvents. The enzyme selectively acetylates the (S)-enantiomer, leaving the (R)-alcohol unreacted. Key parameters include:

-

Acyl Donor : Vinyl acetate.

-

Solvent : Tert-butyl methyl ether.

-

ee : Up to 98% after 24 hours.

Sharpless Asymmetric Epoxidation Followed by Ring Opening

A multi-step approach involves:

-

Epoxidizing 3,3,3-trifluoropropene to form cis-2,3-epoxy-1,1,1-trifluoropropane.

-

Stereoselective ring opening with HBr using a chiral Lewis acid (e.g., Ti(OiPr)₄ with (R,R)-tartrate ligands).

The epoxide’s strain drives regioselective bromide attack at carbon 3, yielding the (R)-alcohol after hydrolysis.

Comparative Analysis of Synthetic Routes

Table 2: Performance Metrics for Enantioselective Methods

| Method | Yield (%) | ee (%) | Catalyst Loading (mol%) | Key Advantage |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 75–85 | 90–95 | 0.5–1.0 | High ee, scalable |

| Enzymatic Resolution | 40–50 | 98 | 10–20 (enzyme) | Mild conditions, no metal catalysts |

| Epoxide Ring Opening | 60–70 | 85–90 | 5–10 | Utilizes inexpensive starting materials |

Industrial-Scale Considerations and Process Optimization

Continuous-Flow Reactor Systems

Adopting the patent’s continuous-flow setup for initial hydrobromination minimizes side reactions and improves throughput. Subsequent oxidation and hydrogenation steps are integrated into a tandem reactor system, reducing purification needs.

Solvent and Catalyst Recycling

Ionic liquids (e.g., [BMIM][BF₄]) enhance catalyst recovery in asymmetric hydrogenation, lowering production costs.

Chemical Reactions Analysis

Types of Reactions

®-3-Bromo-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of 1,1,1-trifluoropropan-2-ol derivatives.

Oxidation: Formation of 3-bromo-1,1,1-trifluoropropan-2-one.

Reduction: Formation of 3-bromo-1,1,1-trifluoropropanol.

Scientific Research Applications

Chemistry

In organic synthesis, ®-3-Bromo-1,1,1-trifluoropropan-2-ol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates. Additionally, the bromine atom can serve as a handle for further functionalization or as a radiolabel for imaging studies.

Industry

In the industrial sector, ®-3-Bromo-1,1,1-trifluoropropan-2-ol can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-3-Bromo-1,1,1-trifluoropropan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the bromine atom can participate in halogen bonding or serve as a leaving group in biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is compared with structurally related trifluoromethyl-bearing molecules, focusing on reactivity, spectroscopic utility, and synthetic applications.

19F NMR Sensitivity Comparison

Studies in methanol/water mixtures (polarity range: MeOH:H₂O = 0.25–4) evaluated chemical shift dispersion (Δδ) of trifluoromethyl tags conjugated to glutathione :

| Tag | Δδ (ppm) | Sensitivity Ranking |

|---|---|---|

| BTFMA | 2.1 | 1 |

| BTFP | 1.3 | 3 |

| BTFA | 0.9 | 4 |

| TFET | 1.5 | 2 |

Key Insight : BTFP exhibits moderate environmental sensitivity, outperforming BTFA but lagging behind BTFMA and TFET. This positions BTFP as a mid-tier probe for 19F NMR studies requiring balanced polarity response .

Q & A

Q. What are the standard synthetic routes for (R)-3-Bromo-1,1,1-trifluoropropan-2-ol, and how is enantiomeric purity ensured?

Methodological Answer: A common synthetic approach involves reacting β-carboline derivatives with (R)-1,1,1-trifluoropropan-2-ol under esterification conditions. For example, (R)-1,1,1-trifluoropropan-2-ol is coupled with β-carboline-3-carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Enantiomeric purity is verified via polarimetry (optical rotation measurements) and chiral HPLC, where the (R)-enantiomer exhibits a distinct rotational direction compared to the (S)-form .

Q. How is (R)-3-Bromo-1,1,1-trifluoropropan-2-ol characterized structurally and functionally?

Methodological Answer: Key characterization methods include:

- NMR spectroscopy : H and C NMR confirm the bromine and trifluoromethyl substituents, with characteristic shifts for the hydroxyl group (~2–4 ppm for OH protons).

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHBrFO).

- Thermal analysis : Boiling point (124.5°C at 743 mmHg) and density (1.861 g/mL at 25°C) are critical for solvent compatibility in reactions .

Q. What are the primary applications of this compound in chemical biology?

Methodological Answer: The compound acts as a thiol-reactive trifluoromethyl probe , leveraging its bromine atom for nucleophilic substitution with cysteine residues in proteins. Its trifluoromethyl group enhances NMR sensitivity due to F chemical shift dispersion, enabling real-time tracking of thiol-mediated reactions in polar and non-polar environments .

Advanced Research Questions

Q. How do photodissociation dynamics of (R)-3-Bromo-1,1,1-trifluoropropan-2-ol inform its stability under UV light?

Methodological Answer: Photodissociation at 193 nm generates OH radicals, detected via laser-induced fluorescence (LIF). Kinetic studies reveal a dissociation pathway involving C-Br bond cleavage, producing trifluoroacetone and Br radicals. This data is critical for designing light-sensitive reactions or storage conditions to prevent degradation .

Q. What strategies resolve contradictions in reported physical properties (e.g., refractive index)?

Methodological Answer: Discrepancies in refractive index ( = 1.4) or density may arise from solvent impurities or measurement techniques. Cross-validate using:

Q. How does solvent polarity affect the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: In polar aprotic solvents (e.g., DMF, DMSO), the bromine atom exhibits enhanced electrophilicity due to reduced solvation of the leaving group. In non-polar solvents (e.g., toluene), reactivity decreases, favoring alternative pathways like elimination. Solvent effects are quantified via Hammett plots or F NMR monitoring of reaction intermediates .

Q. What advanced techniques are used to study enantioselective interactions in biological systems?

Methodological Answer:

- Chiral chromatography : Separates enantiomers using cellulose-based columns.

- Circular dichroism (CD) spectroscopy : Detects enantiomer-specific binding to proteins or DNA.

- Molecular docking simulations : Predicts binding affinities of the (R)-enantiomer vs. (S)-form in enzyme active sites, validated by IC assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.